N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound’s structure includes a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-quinazolin-4-yl]amino]benzoic acid
Uniqueness
N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, including the presence of both a carbamoylphenyl group and a trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-5-3-4-13(10-15)11-27-12-14(8-9-18(27)28)20(30)26-17-7-2-1-6-16(17)19(25)29/h1-10,12H,11H2,(H2,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMSNADZPZDSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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